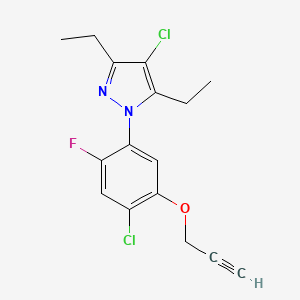
1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- involves multiple steps, including the introduction of chloro, fluoro, and propynyloxy groups. The synthetic route typically starts with the preparation of the pyrazole core, followed by the sequential addition of substituents under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored based on its biological activity.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- involves its interaction with specific molecular targets. The presence of chloro, fluoro, and propynyloxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diethyl- stands out due to its unique combination of substituents. Similar compounds include:
- 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-
- 1H-Pyrazole, 4-chloro-1-(4-chloro-2-fluoro-5-(2-propynyloxy)phenyl)-3,5-diisopropyl- These compounds share a similar core structure but differ in the nature and position of substituents, which can significantly impact their chemical and biological properties.
Properties
CAS No. |
106123-67-5 |
|---|---|
Molecular Formula |
C16H15Cl2FN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-chloro-1-(4-chloro-2-fluoro-5-prop-2-ynoxyphenyl)-3,5-diethylpyrazole |
InChI |
InChI=1S/C16H15Cl2FN2O/c1-4-7-22-15-9-14(11(19)8-10(15)17)21-13(6-3)16(18)12(5-2)20-21/h1,8-9H,5-7H2,2-3H3 |
InChI Key |
ASQZZQIJHXYUJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1C2=CC(=C(C=C2F)Cl)OCC#C)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















